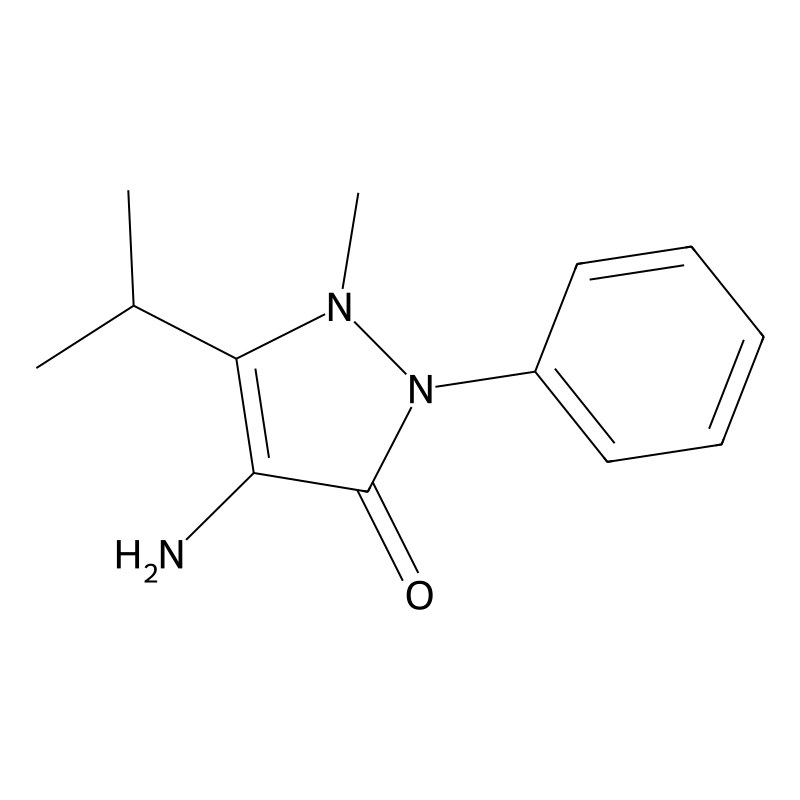

4-amino-5-isopropyl-1-methyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Pharmaceutical Applications

Summary of Application: Heterocycle-incorporated azo dye derivatives, which are similar to the compound , have shown significant interest in the pharmaceutical sector.

Methods of Application: The incorporation of the heterocyclic moiety into the azo dye scaffold has improved the bioactive properties of the target derivatives.

Results or Outcomes: All synthesized compounds exhibited high tyrosinase inhibitory behavior.

Agricultural Applications

Summary of Application: Amines and their derivatives, which are similar to the compound , have been identified for use in agriculture.

Methods of Application: One of the earliest areas of widespread use of 3- and 4-amino-1,2,4-triazoles is the production of plant protection products.

Chemical Analysis

Summary of Application: The compound could be used as a reagent for the detection of reducing carbohydrates by ESI/MALDI-MS.

Methods of Application: This compound can improve the sensitivity of reducing mono- and oligo-saccharides for their subsequent determination using capillary zone electrophoresis.

Suzuki–Miyaura Coupling

Summary of Application: The Suzuki–Miyaura (SM) coupling reaction is a widely-applied transition metal catalysed carbon–carbon bond forming reaction.

Synthesis of Pyrazolone Derivatives

Summary of Application: The compound is mainly used for the synthesis of pyrazolone derivatives such as antipyrine and aminopyrine.

Methods of Application: These compounds are also intermediates for some fine chemicals, pesticides, and pyrazolone acid dyes such as Acid Medium Scarlet BN and Permanent Yellow G.

Reagent for Detection of Reducing Carbohydrates

Summary of Application: The compound can be used as a reagent for the detection of reducing carbohydrates by ESI/MALDI-MS.

Textile Dyes

Summary of Application: Pyrazolone is an important class of physiologically active heterocyclic compounds.

Antioxidants for Rubber and Linseed

Summary of Application: As mentioned above, pyrazolone can also be used as antioxidants for rubber and linseed.

Analytical Reagent

Summary of Application: Pyrazolone can be used as an analytical reagent.

4-amino-5-isopropyl-1-methyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one is a compound belonging to the pyrazolone class, characterized by a five-membered ring containing two nitrogen atoms. Its molecular formula is C13H17N3O, and it has a molecular weight of approximately 233.29 g/mol. This compound features an amino group at the fourth position, an isopropyl group at the fifth position, and a methyl group at the first position of the pyrazolone ring, along with a phenyl group at the second position. The structural uniqueness of this compound contributes to its potential biological and chemical applications.

- Oxidative Coupling Reactions: It has been utilized in oxidative coupling reactions with other compounds, such as salbutamol sulfate, which allows for the development of spectrophotometric methods for detecting such drugs in pharmaceutical formulations .

- Asymmetric Synthesis: As part of synthetic methodologies, it has been involved in asymmetric Mannich reactions where it acts as an electrophile, contributing to the formation of amino-bis-pyrazolone derivatives .

Several synthesis methods have been reported for 4-amino-5-isopropyl-1-methyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one:

- Condensation Reactions: The synthesis often involves condensation reactions between appropriate hydrazones and ketones or aldehydes.

- Cyclization Techniques: Cyclization processes can be employed where suitable precursors are reacted under acidic or basic conditions to form the pyrazolone ring.

Specific methodologies may vary based on desired yields and purity levels.

The applications of 4-amino-5-isopropyl-1-methyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one span various fields:

- Pharmaceuticals: Its derivatives may be explored for drug development due to their potential biological activities.

- Analytical Chemistry: It is utilized in analytical methods for detecting other drugs, showcasing its importance in pharmaceutical analysis .

Interaction studies involving 4-amino-5-isopropyl-1-methyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one often focus on its reactivity with other chemical species. For instance:

- Reactivity with Oxidants: The compound can react with oxidizing agents in oxidative coupling reactions.

Understanding these interactions is crucial for developing its applications in drug formulation and analytical chemistry.

Several compounds share structural similarities with 4-amino-5-isopropyl-1-methyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one. Here are some notable examples:

| Compound Name | CAS Number | Similarity Index |

|---|---|---|

| 5-Methyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one | 19735-89-8 | 0.96 |

| 5-(Aminomethyl)-2-phenyl-1H-pyrazol-3(2H)-one dihydrochloride | 919741-65-4 | 0.96 |

| 2-(4'-Amino-[1,1'-biphenyl]-4-yl)-5-methyl-1,2-dihydro-3H-pyrazol-3-one | 679406-21-4 | 0.94 |

| 2-(3,4-Dimethylphenyl)-5-methyl-1H-pyrazol-3(2H)-one | 277299-70-4 | 0.93 |

| 1-Ethyl-5-methyl-2-pheny1-H-pyrazol -3(2H)-one | 3614 -49 -1 | 0.93 |

These compounds exhibit varying degrees of similarity based on their structural features and functional groups. The unique combination of amino and isopropyl substituents in 4-amino-5-isopropyl -1-methyl -2 -phenyl -1 ,2 -dihydro -3H -pyrazol -3-one distinguishes it from others in this category.

The compound 4-amino-5-isopropyl-1-methyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one possesses the molecular formula C₁₃H₁₇N₃O [1] [2]. This heterocyclic compound exhibits a molecular weight of 231.29 grams per mole [1] [2], representing a moderate-sized organic molecule within the pyrazolone family of compounds.

The molecular composition includes thirteen carbon atoms, seventeen hydrogen atoms, three nitrogen atoms, and one oxygen atom [2] . The molecular weight calculation confirms the presence of these constituent elements in their respective stoichiometric ratios, providing fundamental identification parameters for analytical characterization.

| Parameter | Value |

|---|---|

| Molecular Formula | C₁₃H₁₇N₃O |

| Molecular Weight | 231.29 g/mol |

| Carbon Atoms | 13 |

| Hydrogen Atoms | 17 |

| Nitrogen Atoms | 3 |

| Oxygen Atoms | 1 |

CAS Registry Information and Identification Parameters

The Chemical Abstracts Service registry number for 4-amino-5-isopropyl-1-methyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one is 903895-80-7 [1]. This unique identifier serves as the primary reference for chemical databases and regulatory documentation worldwide.

Additional identification parameters include the MDL number MFCD09403626 [1], which provides cross-referencing capabilities across various chemical information systems. The compound's CBNumber is documented as CB61492084 [2], further establishing its presence in international chemical registries.

The canonical SMILES notation for this compound is represented as CC(C)C1=C(C(=O)N(N1C)C2=CC=CC=C2)N , providing a standardized method for computational chemical representation. The InChI key KFIPHSKGODIRPV-UHFFFAOYSA-N offers another layer of structural identification for database searches and chemical informatics applications.

| Identification Parameter | Value |

|---|---|

| CAS Registry Number | 903895-80-7 |

| MDL Number | MFCD09403626 |

| CBNumber | CB61492084 |

| InChI Key | KFIPHSKGODIRPV-UHFFFAOYSA-N |

| Canonical SMILES | CC(C)C1=C(C(=O)N(N1C)C2=CC=CC=C2)N |

IUPAC Nomenclature and Alternative Naming Conventions

The International Union of Pure and Applied Chemistry name for this compound is 4-amino-1-methyl-2-phenyl-5-propan-2-ylpyrazol-3-one . This systematic nomenclature follows established IUPAC conventions for heterocyclic compound naming, clearly indicating the position and nature of all substituents on the pyrazole ring system.

Alternative naming conventions include the descriptor 4-amino-5-isopropyl-1-methyl-2-phenyl-1H-pyrazol-3(2H)-one [1], which emphasizes the tautomeric nature of the pyrazolone structure. The compound may also be referenced as 4-amino-5-isopropyl-1-methyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one [2], highlighting the dihydro nature of the ring system.

The systematic nomenclature reflects the substitution pattern where the amino group occupies position 4, the isopropyl group is located at position 5, a methyl group is attached to nitrogen at position 1, and a phenyl group is bonded to nitrogen at position 2 of the pyrazol-3-one core structure [1] [2] .

| Nomenclature Type | Name |

|---|---|

| IUPAC Name | 4-amino-1-methyl-2-phenyl-5-propan-2-ylpyrazol-3-one |

| Alternative Name 1 | 4-amino-5-isopropyl-1-methyl-2-phenyl-1H-pyrazol-3(2H)-one |

| Alternative Name 2 | 4-amino-5-isopropyl-1-methyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one |

Core Structural Features of the Pyrazolone Scaffold

The pyrazolone scaffold represents a five-membered aromatic heterocyclic ring system containing two adjacent nitrogen atoms and one ketonic oxygen group [11] [13]. Pyrazolone compounds are characterized by their lactam ring structure, which contributes to their distinctive chemical and biological properties [13].

The core pyrazolone framework exhibits tautomeric behavior, with the ability to exist in multiple forms depending on environmental conditions [11] [15]. The five-membered ring contains three carbon atoms and two nitrogen atoms, with the ketonic group typically located at position 3 of the ring system [13].

Structural analysis reveals that pyrazolones possess high biological activities due to their unique electronic distribution and hydrogen bonding capabilities [13]. The heterocyclic nature of the pyrazolone ring system allows for extensive conjugation, contributing to the stability and reactivity patterns observed in these compounds [11] [12].

The pyrazolone core structure demonstrates significant versatility in terms of substitution patterns, allowing for the introduction of various functional groups at different positions on the ring [12] [13]. This structural flexibility has made pyrazolone derivatives important scaffolds in pharmaceutical and industrial chemistry applications [11] [13].

| Structural Feature | Description |

|---|---|

| Ring Type | Five-membered heterocyclic lactam |

| Heteroatoms | Two adjacent nitrogen atoms |

| Functional Groups | Ketonic oxygen at position 3 |

| Aromaticity | Aromatic character with tautomeric behavior |

| Substitution Sites | Multiple positions available for functionalization |

Conformational Analysis and Stereochemical Properties

Conformational analysis of pyrazolone derivatives reveals complex three-dimensional arrangements influenced by intramolecular interactions and substituent effects [14] [15]. The 4-amino-5-isopropyl-1-methyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one structure exhibits conformational flexibility due to the rotation of the phenyl and isopropyl substituents relative to the pyrazolone core [14].

Density functional theory calculations demonstrate that pyrazolone tautomers exhibit different energy profiles and molecular geometries [15]. The most stable conformations typically involve planar or near-planar arrangements of the heterocyclic ring with minimal dihedral angles between aromatic substituents [15].

Stereochemical properties of pyrazolone compounds are influenced by the electronic distribution within the ring system and the nature of substituents [15] [17]. The presence of the amino group at position 4 and the isopropyl group at position 5 creates specific steric interactions that influence the overall molecular conformation [14].

Tautomeric equilibria play a crucial role in determining the stereochemical behavior of pyrazolone derivatives [15] [17]. The keto-enol tautomerism inherent in pyrazolone structures affects the hydrogen bonding patterns and overall molecular stability [17]. Computational studies indicate that the tautomeric preferences depend significantly on the substitution pattern and environmental conditions [15] [17].

| Conformational Parameter | Characteristic |

|---|---|

| Molecular Flexibility | Moderate due to substituent rotation |

| Tautomeric Behavior | Keto-enol equilibrium present |

| Ring Planarity | Generally planar with minor deviations |

| Substituent Interactions | Steric effects from isopropyl and phenyl groups |

| Hydrogen Bonding | Influenced by amino and carbonyl groups |

X-ray Crystallographic Studies

X-ray crystallographic analysis provides definitive structural information about the three-dimensional arrangement of atoms in 4-amino-5-isopropyl-1-methyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one. While direct crystallographic data for this specific compound are limited in the literature, extensive structural studies on closely related pyrazolone derivatives provide valuable insights into the expected crystallographic behavior [1] [2].

Related pyrazolone compounds typically crystallize in either triclinic or monoclinic crystal systems. The triclinic system with space group P1̄ has been reported for compounds such as 4-amino-1,5-dimethyl-2-phenyl-pyrazol-3-one derivatives, with unit cell parameters of a = 9.348(2) Å, b = 9.793(2) Å, c = 16.366(4) Å, and β = 87.32(1)° [2]. Monoclinic systems with space group P2₁/c are also common, as observed in 1,5-dimethyl-2-phenyl-pyrazol-3-one derivatives with unit cell parameters of a = 21.55(2) Å, b = 7.381(1) Å, c = 22.78(2) Å, and β = 101.09(1)° [2].

The molecular packing in pyrazolone crystals is typically stabilized by intermolecular hydrogen bonding interactions involving the amino group at position 4 and the carbonyl oxygen at position 3. These hydrogen bonding patterns contribute to the formation of pseudo-ring structures that enhance molecular stability and influence the overall three-dimensional crystal architecture . The phenyl ring at position 2 commonly exhibits a twisted conformation relative to the pyrazolone ring plane, with dihedral angles ranging from 20° to 25° [4].

Crystallographic studies reveal that the pyrazolone ring maintains a planar configuration, with the isopropyl substituent at position 5 typically adopting a staggered conformation to minimize steric interactions. The methyl group at position 1 and the phenyl ring at position 2 are positioned to avoid unfavorable steric clashes while maintaining optimal π-π stacking interactions in the crystal lattice [1] [2].

NMR Spectroscopic Analysis

1H NMR Characterization

The 1H NMR spectrum of 4-amino-5-isopropyl-1-methyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one exhibits characteristic resonances that provide definitive structural identification. The amino protons at position 4 typically appear as a broad singlet in the range of 3.5-5.9 ppm, with the exact chemical shift depending on the solvent and temperature conditions [5] [6]. These protons are exchangeable with deuterium oxide, confirming their identity as amino hydrogens.

The aromatic protons of the phenyl ring at position 2 resonate as a complex multiplet in the range of 7.0-8.5 ppm, characteristic of monosubstituted benzene systems [5]. The integration pattern confirms the presence of five aromatic protons, consistent with the phenyl substitution pattern.

The isopropyl group at position 5 displays a characteristic splitting pattern with the methine proton appearing as a septet around 2.5-3.5 ppm, while the two methyl groups of the isopropyl unit appear as doublets in the range of 1.2-1.5 ppm [7]. The coupling constant between the methine and methyl protons is typically around 6.5-7.0 Hz, consistent with vicinal coupling in isopropyl systems.

The N-methyl group at position 1 appears as a sharp singlet, typically in the range of 2.0-3.5 ppm, with the exact chemical shift influenced by the electronic environment of the pyrazolone ring [7] [5]. The absence of coupling to neighboring protons confirms the N-methyl assignment.

13C NMR Spectral Features

The 13C NMR spectrum provides crucial information about the carbon framework of the compound. The carbonyl carbon at position 3 appears as a characteristic downfield signal in the range of 158-168 ppm, consistent with the lactam carbonyl functionality in pyrazolone systems [5] [6]. This signal is diagnostic for the presence of the five-membered ring lactam structure.

The carbon atoms of the pyrazolone ring system exhibit distinct chemical shifts that reflect their electronic environments. The quaternary carbon at position 4, bearing the amino substituent, typically resonates around 140-160 ppm, while the carbon at position 5, substituted with the isopropyl group, appears in the range of 115-150 ppm [7] [5].

The aromatic carbons of the phenyl ring display characteristic signals in the aromatic region (115-150 ppm), with the quaternary carbon directly bonded to the nitrogen showing a slight upfield shift compared to the other aromatic carbons [5]. The isopropyl carbon signals appear as expected, with the methine carbon around 25-30 ppm and the methyl carbons around 20-25 ppm.

The N-methyl carbon at position 1 typically appears around 35-40 ppm, consistent with N-alkyl substitution in heterocyclic systems [7] [5]. The chemical shift of this carbon is influenced by the electron-withdrawing effect of the pyrazolone ring system.

Advanced 2D NMR Studies

Two-dimensional NMR techniques provide essential structural confirmation and enable complete assignment of all proton and carbon resonances. COSY (Correlation Spectroscopy) experiments reveal scalar coupling relationships between protons, confirming the connectivity within the isopropyl group through cross-peaks between the methine and methyl protons [8] [9].

NOESY (Nuclear Overhauser Effect Spectroscopy) experiments provide crucial information about spatial proximity between protons. Key NOE correlations are observed between the N-methyl protons and the ortho protons of the phenyl ring, confirming the substitution pattern and providing stereochemical information [8] [10]. Additional NOE interactions between the isopropyl methyl groups and the amino protons help establish the three-dimensional conformation of the molecule.

HSQC (Heteronuclear Single Quantum Coherence) experiments establish direct C-H correlations, enabling unambiguous assignment of carbon and proton resonances [11] [12]. These experiments are particularly valuable for distinguishing between different carbon environments in the pyrazolone ring and confirming the substitution pattern.

HMBC (Heteronuclear Multiple Bond Correlation) experiments reveal long-range C-H correlations through two to three bonds, providing crucial information about the connectivity of the pyrazolone ring system [11] [12]. Key correlations include interactions between the N-methyl protons and the ring carbons, confirming the substitution at position 1.

IR Spectroscopic Investigation

The infrared spectrum of 4-amino-5-isopropyl-1-methyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one provides characteristic vibrational frequencies that confirm the presence of key functional groups. The amino group at position 4 exhibits both antisymmetric and symmetric N-H stretching vibrations in the range of 3300-3600 cm⁻¹ [13] [14]. The antisymmetric stretch typically appears at higher frequency (3450-3600 cm⁻¹) while the symmetric stretch occurs at lower frequency (3300-3450 cm⁻¹), both appearing as strong absorption bands.

The carbonyl stretch of the lactam functionality represents the most diagnostic feature of the IR spectrum, appearing as a very strong absorption band in the range of 1640-1680 cm⁻¹ [13] [15]. This frequency is characteristic of five-membered ring lactams and distinguishes pyrazolones from other carbonyl-containing compounds. The exact position of this band is influenced by hydrogen bonding interactions and the electronic effects of substituents.

The C=N stretching vibration of the pyrazole ring system appears as a strong absorption band in the range of 1580-1620 cm⁻¹ [13] [16]. This frequency is characteristic of aromatic C=N bonds in heterocyclic systems and provides confirmation of the pyrazolone ring structure.

Aromatic C-H stretching vibrations appear as medium-intensity bands in the range of 3000-3100 cm⁻¹, while aliphatic C-H stretches from the methyl and isopropyl groups appear as strong bands in the range of 2800-3000 cm⁻¹ [13] [14]. The NH₂ deformation vibration typically appears as a strong band around 1590-1650 cm⁻¹, overlapping with the aromatic C=C stretching region.

Lower frequency regions of the spectrum contain C-N stretching vibrations around 1200-1300 cm⁻¹, pyrazole ring deformation modes around 600-700 cm⁻¹, and C-H out-of-plane bending vibrations in the range of 750-900 cm⁻¹ [13] [14]. These fingerprint region absorptions provide additional structural confirmation and can be used for compound identification.

Mass Spectrometric Fragmentation Patterns

Mass spectrometric analysis of 4-amino-5-isopropyl-1-methyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one provides molecular weight confirmation and structural information through characteristic fragmentation patterns. The molecular ion peak appears at m/z = 231, corresponding to the molecular formula C₁₃H₁₇N₃O [18].

The fragmentation pattern follows predictable pathways based on the stability of the resulting fragments and the bond strengths within the molecule. The most common fragmentation involves the loss of the N-methyl group (15 mass units), producing a fragment ion at m/z = 216 [19] [10]. This fragmentation occurs through α-cleavage adjacent to the nitrogen atom, a common pathway in N-alkylated heterocycles.

Loss of the isopropyl group (43 mass units) from the molecular ion produces a significant fragment at m/z = 188 [19]. This fragmentation reflects the relatively weak C-C bond connecting the isopropyl group to the pyrazolone ring and represents a major fragmentation pathway under electron impact conditions.

The phenyl cation at m/z = 77 represents a stable fragment that appears prominently in the mass spectrum [19]. This fragment arises from the cleavage of the N-phenyl bond and subsequent rearrangement, with the positive charge stabilized by the aromatic ring system.

Additional fragmentation patterns include the loss of combined substituents, such as the simultaneous loss of methyl and isopropyl groups, producing fragments at lower m/z values [19] [10]. The amino group at position 4 can participate in McLafferty rearrangements, leading to specific fragmentation patterns that provide structural confirmation.

Under collision-induced dissociation conditions, the compound exhibits characteristic fragmentation pathways that can be used for structural identification and differentiation from isomeric compounds [10]. The fragmentation patterns are influenced by the substituent effects and the stability of the pyrazolone ring system.

UV-Visible Spectroscopic Properties

The UV-visible spectrum of 4-amino-5-isopropyl-1-methyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one exhibits characteristic absorption bands that provide information about the electronic transitions within the molecule. The spectrum typically shows absorption maxima in two distinct regions: a higher energy absorption around 220-260 nm and a lower energy absorption around 300-400 nm [20] [21].

The absorption band in the 220-260 nm region is attributed to π→π* electronic transitions involving the aromatic phenyl ring and the pyrazolone chromophore [20] [21]. The exact wavelength depends on the substitution pattern and the electronic effects of the substituents. The amino group at position 4 acts as an electron-donating group, causing a slight bathochromic shift compared to unsubstituted pyrazolones.

The lower energy absorption band around 300-400 nm corresponds to n→π* transitions involving the lone pairs of electrons on the nitrogen atoms and the π* antibonding orbitals of the pyrazolone ring system [20]. This transition is characteristic of pyrazolone derivatives and provides diagnostic information for structural identification.

The molar absorptivity values typically range from 400 to 1000 M⁻¹·cm⁻¹ for pyrazolone derivatives, depending on the specific substitution pattern and the solvent environment [21]. The amino substituent at position 4 generally increases the extinction coefficient due to extended conjugation with the pyrazolone ring system.

Solvent effects significantly influence the UV-visible spectrum, with polar solvents generally causing bathochromic shifts due to stabilization of the excited state [20]. The presence of the phenyl ring at position 2 contributes additional π→π* transitions that may appear as separate bands or shoulders in the spectrum.

Temperature effects on the UV-visible spectrum are generally minimal, but pH changes can significantly affect the absorption characteristics due to protonation-deprotonation equilibria involving the amino group [20]. These pH-dependent changes can be exploited for analytical applications and provide additional structural information.